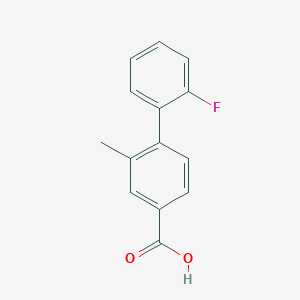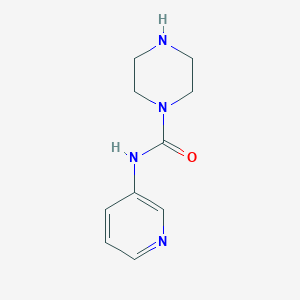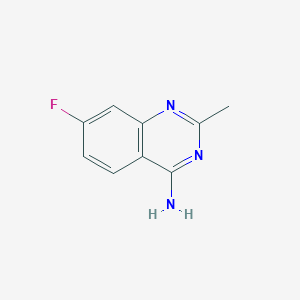
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, also known as TTP488, is a novel small molecule drug that has recently gained attention in the field of neurodegenerative diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD).
Mecanismo De Acción
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exerts its therapeutic effects by blocking the binding of RAGE to its ligands, such as Aβ and S100B. RAGE is a transmembrane receptor that is expressed on various cell types, including neurons, microglia, and astrocytes. Activation of RAGE by its ligands triggers a cascade of intracellular signaling pathways that lead to neuroinflammation, oxidative stress, and neuronal damage. By inhibiting RAGE activation, this compound can reduce the harmful effects of RAGE signaling and promote neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce Aβ deposition and tau phosphorylation, which are hallmark features of AD pathology. This compound can also attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve synaptic plasticity and cognitive function in animal models of AD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a well-defined mechanism of action and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. In addition, this compound can have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
Several future directions for N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide research are currently being explored. One potential application is the use of this compound as a diagnostic tool for AD. RAGE expression is increased in the brains of AD patients, and this compound could be used as a positron emission tomography (PET) imaging agent to detect RAGE expression in vivo. Another future direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, this compound could be combined with other drugs that target different aspects of AD pathology to achieve synergistic effects.
Aplicaciones Científicas De Investigación
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic use in neurodegenerative diseases, particularly AD. Several preclinical studies have demonstrated that this compound can reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models of AD. In addition, this compound has been shown to have neuroprotective effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c16-11(14-12-13-5-8-20-12)9-3-1-6-15(9)21(17,18)10-4-2-7-19-10/h2,4-5,7-9H,1,3,6H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAHEKPYCKZVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
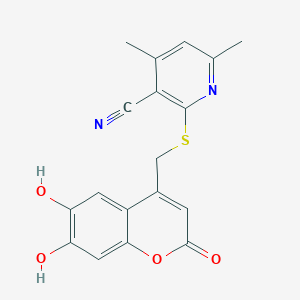
amine](/img/structure/B3197957.png)

![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)
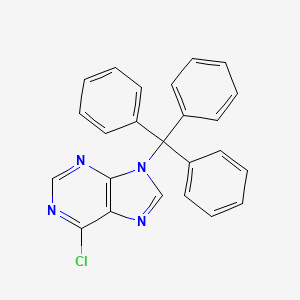

![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)
